molecular formula C9H8I2N2 B12582454 2,2'-Methylenebis(4-iodo-1H-pyrrole) CAS No. 560134-93-2

2,2'-Methylenebis(4-iodo-1H-pyrrole)

Katalognummer: B12582454
CAS-Nummer: 560134-93-2
Molekulargewicht: 397.98 g/mol
InChI-Schlüssel: HFNHKROHSTVZKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-Methylenebis(4-iodo-1H-pyrrole) is an organic compound that features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with an iodine atom at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-iodo-1H-pyrrole) typically involves the reaction of pyrrole derivatives with iodine in the presence of a suitable oxidizing agent. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .

Industrial Production Methods

Industrial production methods for 2,2’-Methylenebis(4-iodo-1H-pyrrole) are not well-documented in the literature, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-Methylenebis(4-iodo-1H-pyrrole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can remove the iodine substituents, leading to the formation of unsubstituted pyrroles.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-Methylenebis(4-iodo-1H-pyrrole) has several applications in scientific research, including:

Wirkmechanismus

The mechanism by which 2,2’-Methylenebis(4-iodo-1H-pyrrole) exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-Methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate): A similar compound with additional carboxylate groups, used in different synthetic applications.

    2,2’-Methylenebis(3,4-dimethyl-5-pyrrolecarboxylate): Another derivative with methyl and carboxylate substitutions, offering different reactivity and applications.

Uniqueness

2,2’-Methylenebis(4-iodo-1H-pyrrole) is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

560134-93-2

Molekularformel

C9H8I2N2

Molekulargewicht

397.98 g/mol

IUPAC-Name

4-iodo-2-[(4-iodo-1H-pyrrol-2-yl)methyl]-1H-pyrrole

InChI

InChI=1S/C9H8I2N2/c10-6-1-8(12-4-6)3-9-2-7(11)5-13-9/h1-2,4-5,12-13H,3H2

InChI-Schlüssel

HFNHKROHSTVZKW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC=C1I)CC2=CC(=CN2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.